molecular formula C13H11BN2O3 B7954916 [6-(5-Methyl-1,3,4-oxadiazol-2-yl)naphthalen-2-yl]boronic acid

[6-(5-Methyl-1,3,4-oxadiazol-2-yl)naphthalen-2-yl]boronic acid

Cat. No.: B7954916
M. Wt: 254.05 g/mol
InChI Key: XPVHJQCWMBRNNC-UHFFFAOYSA-N
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Description

[6-(5-Methyl-1,3,4-oxadiazol-2-yl)naphthalen-2-yl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a naphthalene ring substituted with a boronic acid group and a 5-methyl-1,3,4-oxadiazole moiety, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(5-Methyl-1,3,4-oxadiazol-2-yl)naphthalen-2-yl]boronic acid typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Borylation of the naphthalene ring:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[6-(5-Methyl-1,3,4-oxadiazol-2-yl)naphthalen-2-yl]boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halogenated aromatic compounds in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or other oxidized products.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Electrophiles such as halogens or nitro groups, often in the presence of Lewis acids.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Alcohols or ketones.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

[6-(5-Methyl-1,3,4-oxadiazol-2-yl)naphthalen-2-yl]boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: Potential use in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Medicine: Exploration as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of [6-(5-Methyl-1,3,4-oxadiazol-2-yl)naphthalen-2-yl]boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. For example, in Suzuki-Miyaura coupling, the boronic acid forms a complex with the palladium catalyst, which then undergoes transmetalation with the halogenated aromatic compound, followed by reductive elimination to form the biaryl product.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.

    [6-(1,3,4-Oxadiazol-2-yl)naphthalen-2-yl]boronic acid: Lacks the methyl group on the oxadiazole ring.

    [6-(5-Methyl-1,2,4-oxadiazol-2-yl)naphthalen-2-yl]boronic acid: Contains a different oxadiazole isomer.

Uniqueness

[6-(5-Methyl-1,3,4-oxadiazol-2-yl)naphthalen-2-yl]boronic acid is unique due to the presence of the 5-methyl-1,3,4-oxadiazole moiety, which can impart distinct electronic and steric properties, potentially leading to different reactivity and selectivity in chemical reactions compared to its analogs.

Properties

IUPAC Name

[6-(5-methyl-1,3,4-oxadiazol-2-yl)naphthalen-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BN2O3/c1-8-15-16-13(19-8)11-3-2-10-7-12(14(17)18)5-4-9(10)6-11/h2-7,17-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVHJQCWMBRNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)C3=NN=C(O3)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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